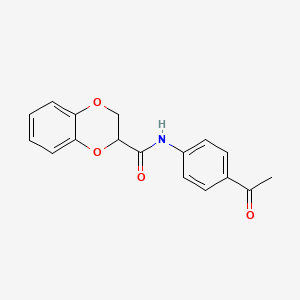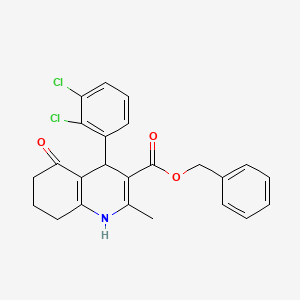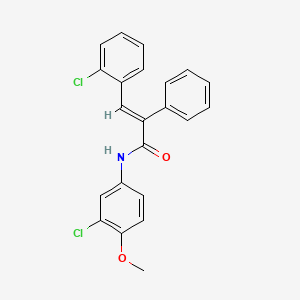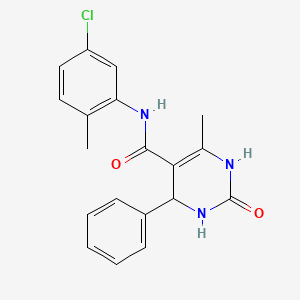![molecular formula C19H16Cl2O3 B5051419 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5051419.png)
7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound that belongs to the family of coumarins. It is also known as DBCO and has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exhibits a range of biochemical and physiological effects. It has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been reported to have anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other coumarin derivatives. It also exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of using DBCO is its limited availability, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of novel synthetic routes for the production of DBCO, which could improve its availability and reduce the cost of production. Another direction is the investigation of its potential applications in the field of materials science, particularly in the development of new photovoltaic materials. Additionally, further studies are needed to fully understand the mechanism of action of DBCO and its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves the reaction of 3,4-dichlorobenzyl alcohol with 3,4,8-trimethylcoumarin in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields DBCO as a yellow crystalline solid with a melting point of 87-89°C.
Aplicaciones Científicas De Investigación
7-[(3,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agrochemicals, it has been investigated for its potential use as a herbicide and insecticide. In materials science, it has been explored for its ability to act as a photosensitizer in dye-sensitized solar cells.
Propiedades
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O3/c1-10-11(2)19(22)24-18-12(3)17(7-5-14(10)18)23-9-13-4-6-15(20)16(21)8-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITAICRYHMRXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-1-{3-[1-(4-fluorobenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5051348.png)


![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5051382.png)
![5-methyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5051390.png)
![N-[4-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B5051392.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5051394.png)
![N'-cyclopentyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5051399.png)

![methyl N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5051408.png)

![2-[(4-propoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051427.png)
![3-chloro-4-{[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5051433.png)